molecular formula C12H13NO4 B12071054 (1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid

Cat. No.: B12071054
M. Wt: 235.24 g/mol
InChI Key: KDKBJMRKXAEOTO-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of Functional Groups:

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the 2-oxo group to other functional groups.

    Reduction: Reduction of the 2-oxo group to a hydroxyl group.

    Substitution: Substitution reactions at the quinoline core or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Quinolinic Acid: A neuroactive compound derived from quinoline.

    Chloroquine: An antimalarial drug with a quinoline core.

Uniqueness

(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is unique due to its specific functional groups and potential biological activities. Its combination of a quinoline core with an acetic acid moiety may confer distinct properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)oxy]acetic acid

InChI

InChI=1S/C12H13NO4/c1-13-10-4-3-9(17-7-12(15)16)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,15,16)

InChI Key

KDKBJMRKXAEOTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O

Origin of Product

United States

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